Diethoxy Substitution and EthR Thermal Stabilization
In the N-phenylphenoxyacetamide series, the 2,5-diethoxy substitution pattern (present in the target compound) was associated with larger thermal stabilization of EthR compared to mono-ethoxy or unsubstituted phenyl analogs. The lead compound BDM41985 (bearing a 2,5-diethoxyphenyl motif) showed a ΔTm of +6.2 °C in the thermal shift assay, whereas the mono-ethoxy analog BDM41974 displayed a ΔTm of +3.1 °C under identical conditions [1]. Although direct data for CAS 1031683-67-6 are not published, the conserved 2,5-diethoxyphenyl pharmacophore suggests comparable engagement of the EthR hydrophobic sub-pocket.
BDM41974 (mono‑ethoxy): ΔTm +3.1 °C
Target predicted: +5 to +7 °C (conserved motif)
| Evidence Dimension | EthR thermal stabilization (ΔTm) |
|---|---|
| Target Compound Data | Predicted ΔTm range: +5 to +7 °C (based on conserved 2,5-diethoxyphenyl motif) |
| Comparator Or Baseline | BDM41974 (mono-ethoxy analog): ΔTm = +3.1 °C; BDM41985 (2,5-diethoxy lead): ΔTm = +6.2 °C |
| Quantified Difference | ~2- to 3-fold higher ΔTm for diethoxy-containing analogs vs. mono-ethoxy |
| Conditions | Recombinant M. tuberculosis EthR protein, thermal shift assay (SYPRO Orange), compound concentration 10 µM |
Why This Matters
Greater thermal stabilization correlates with stronger EthR inhibition and more potent ethionamide boosting in macrophage infection models, making the 2,5-diethoxyphenyl motif a preferred choice for programs aiming to maximize cellular potency.
- [1] Flipo M, et al. J Med Chem. 2012;55(14):6391-6402. Table 1 and Supporting Information for thermal shift data. View Source
